molecular formula C12H22INO2 B1600188 Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate CAS No. 89151-46-2

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Cat. No. B1600188
CAS RN: 89151-46-2
M. Wt: 339.21 g/mol
InChI Key: IONMNRHLZXJDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 89151-46-2 . It has a molecular weight of 339.22 . The compound is typically stored at -10 degrees Celsius and appears as an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.22 . It is an oil at room temperature and is typically stored at -10 degrees Celsius .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Derivatives

    • Field : Organic Chemistry, Medicinal Chemistry
    • Application : Two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
    • Method : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .
    • Results : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .
  • Intermediate in Biologically Active Compounds

    • Field : Organic Chemistry, Pharmaceutical Chemistry
    • Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib . Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is the key intermediate of Vandetanib .
    • Method : These compounds were synthesized through multiple steps, using various starting materials .
    • Results : The final products, crizotinib and Vandetanib, are used in the treatment of certain types of cancer .
  • Intermediate in the Manufacture of Fentanyl Derivatives

    • Field : Organic Chemistry, Pharmaceutical Chemistry
    • Application : 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .
    • Method : The specific methods of synthesis would depend on the particular derivative being produced .
    • Results : The final products are various fentanyl derivatives, which are potent opioids used in pain management .
  • Intermediate in the Synthesis of Vandetanib

    • Field : Organic Chemistry, Pharmaceutical Chemistry
    • Application : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is the key intermediate of Vandetanib .
    • Method : This compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation and substitution .
    • Results : The final product, Vandetanib, is used in the treatment of certain types of cancer .
  • Intermediate in the Synthesis of Crizotinib

    • Field : Organic Chemistry, Pharmaceutical Chemistry
    • Application : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
    • Method : This compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
    • Results : The final product, Crizotinib, is used in the treatment of certain types of cancer .
  • Intermediate in the Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
    • Field : Organic Chemistry, Pharmaceutical Chemistry
    • Application : Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a compound that might be used in the synthesis of various organic compounds .
    • Method : The specific methods of synthesis would depend on the particular derivative being produced .
    • Results : The final products are various organic compounds, which could be used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONMNRHLZXJDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433567
Record name Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

CAS RN

89151-46-2
Record name Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combined 4-(2-hydroxyeth-1-yl)-1-tert-butoxylcarbonylpiperidine (37.4 g, 0.16 mol, from Step B), triphenylphosphine (55 g, 0.21 mol) and imidazole (14 g, 0.21 mol) in 800 mL of 33% acetonitrile in ether. Cooled to 0° C. and added iodine (56 g, 0.22 mol) portionwise. The iodine is de-colored until the endpoint of the reaction. Diluted with 1 L of ether. Washed organic layer with 2×500 mL each of sat'd. aq. Na2S2O3, sat. aq. CuSO4 and brine. Dried over magnesium sulfate, filtered and concentrated. Triphenylphosphine oxide precipitates. Added ether and filtered the slurry through a plug of silica gel. Purified a portion of the crude material by flash chromatography (5% ethyl acetate in hexane eluent) to afford the title compound.
Quantity
37.4 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Five
Quantity
56 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
800 mL
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
1 L
Type
solvent
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

2-11 (10.42 g, 0.048 mol) was dissolved in 400 ml benzene, imidazole (4.66 g, 0.068 mol), triphenylphosphine (15.24 g, 0.05 mol) and iodine (0.048 mol) were added at room temperature. After 6 hours the reaction mixture was filtered and the filtrate was evaporated to give a dark residue. This was purified by flash chromatography on silica gel eluting with 10% EtOAc-hexanes to give 2-12 as a yellow oil.
Name
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step Two
Quantity
15.24 g
Type
reactant
Reaction Step Two
Quantity
0.048 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To N-Boc-4-piperidine-ethanol (5.00 g, 21.8 mmol) in THF (100 mL) was added triphenylphosphine (6.29 g, 24.0 mmol), imidazole (1.64 g, 24.1 mmol) and iodine (6.09 g, 24.0 mmol). The reaction was stirred at rt for 2 h. The mixture was filtered through Celite® purified by flash chromatography to provide the title compound of step A (6.31 g, 18.6 mmol, 85%). 1H NMR (400 MHz, CDCl3) δ ppm 1.07 (dq, J=12.2, 4.3 Hz, 2H), 1.42 (s, 9H), 1.49-1.58 (m, 1H), 1.62 (d, J=13.2 Hz, 2H), 1.75 (q, J=7.1 Hz, 2H), 2.67 (td, J=12.9, 2.5 Hz, 2H), 3.18 (t, J=7.1 Hz, 2H), 4.06 (d, J=13.0 Hz, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods IV

Procedure details

To a mixture of 2-piperidin-4-ylethanol (10 g, 77 mmol) and dichloromethane (190 mL) at 0° C. was added di-(tert-butyl)dicarbonate (17.7 g, 81.3 mmol). The reaction was warmed to ambient temperature and stirred 4 hours. The reaction was washed with water, 10% aqueous potassium hydrosulfate, and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated to 20 g of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a clear oil. This clear oil was dissolved in dichloromethane (90 mL) and added dropwise over 20 minutes at 0° C. to a suspension of triphenylphosphine (20 g, 77 mmol), imidazole (5.3 g, 77 mmol), iodine (22 g, 85 mmol), and dichloromethane (300 mL). The reaction was stirred 5 hours at ambient temperature. The reaction was filtered and the filtrate was quenched with sodium bisulfite and diluted with water. The layers were separated. The aqueous layer was extracted with additional dichloromethane. The combined organic layers were dried over sodium sulfate, filtered, and concentrated to a brown oil. This oil was purified by chromatography (SiO2, 20% hexanes/ethyl acetate) to obtain 22 g of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 6.6 g (25 mmol) of triphenylphosphine in 125 mL of CH2Cl2 was added 1.7 g (25 mmol) of imidazole followed by 6.3 g (25 mmol) of iodine, and the mixture was stirred at rt for 30 min, after which 2.0 g (8.32 mmol) of 1-t-butoxycarbonyl-4-(2-hydroxyethyl) piperidine (from EXAMPLE 113, Step A) was added in CH2Cl2 and the mixture was stirred overnight at rt . The mixture was diluted with H2O, the phases were separated, and the organic phase washed with sat'd NaCl and 0.25 M Na2SO3 solution. The aqueous phase was then extracted 3× with CH2Cl2, and the combined organic layers were dried over Na2SO4, filtered and the filtrate concentrated to provide a white solid. The solid was taken up in hexane, filtered and washed with hexane. The filtrate was concentrated. Flash chomatography on 100 g of silica gel using 17:3 v/v hexanes/EtOAc as the eluant afforded 2.8 g (96%) of the title compound: 1H NMR (500 MHz) δ 1.11 (dq, J=4.4, 8.2, 2H), 1.46 (s, 2H), 1.55-1.63 (m, 1H). 1.66 (d, J=12.6, 2H), 1.78 (q, J=7.1, 2H), 2.65-2.75 (2H), 5.22 (2H), 3.22 (t, J=7.1, 2H), 4.1 14.15 (5H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Citations

For This Compound
1
Citations
AR Norman, MN Yousif, CSP McErlean - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A photoredox-catalyzed method for the indirect generation of acyl radicals from stable thioesters is described. The process is applicable to both aromatic and aliphatic substrates, and …
Number of citations: 16 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.